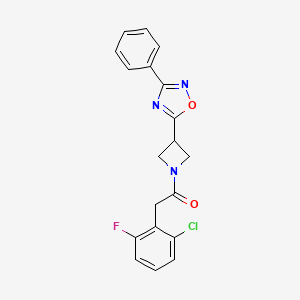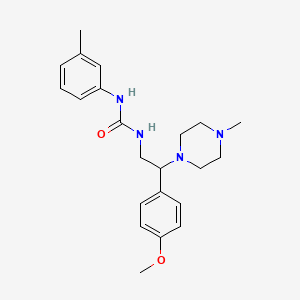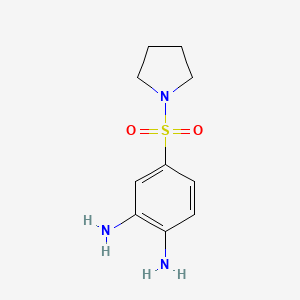
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine, also known as 3-CPDMA, is a chemical compound with a molecular formula C11H16ClN. It is a psychoactive substance that belongs to the class of phenethylamines. 3-CPDMA has been studied for its potential applications in scientific research due to its ability to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Scientific Research Applications
Pesticide Immobilization
A study by Prado and Airoldi (2001) explored the immobilization of a pesticide, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (diuron), on silica gel. This process involved covalently bonding the pesticide to available amine groups, resulting in a significant amount of amine per gram of silica. This method offers a potential application in environmentally safe pesticide delivery and controlled release systems.
Potential Antidepressant Agents
Clark et al. (1979) Clark, Clark, Gardner, Gaster, Hadley, Miller, Shah (1979) synthesized and evaluated analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol, as potential antidepressant agents. Their research suggests possible applications in the development of new antidepressant drugs with minimal anticholinergic side effects.
Antiproliferative Activity Against Cancer Cells
Rayes et al. (2020) Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, Khan (2020) conducted a study on a series of compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. They found that these compounds exhibited inhibitory actions against colon cancer cells, indicating a potential application in cancer therapy.
Spectroscopic Profiling and Drug Potential
A spectroscopic study by Abraham et al. (2018) Abraham, Muthu, Prasana, Armaković, Armaković, FathimaRizwana, BenGeoffreyA. (2018) on 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine suggested its potential as a lead compound for developing new selective serotonin reuptake inhibitor (SSRI) drugs.
Polymer Synthesis
Kim et al. (2018) Kim, Shin, Kim, Kim, Kim (2018) investigated the use of aromatic amine ligands, including 3-aminopyridine, in highly active catalyst systems for polymerizing 2,6-dimethylphenol. This research provides insights into the application of such amines in the efficient synthesis of polymers.
properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHYZXHDVXXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2643980.png)

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)
![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)